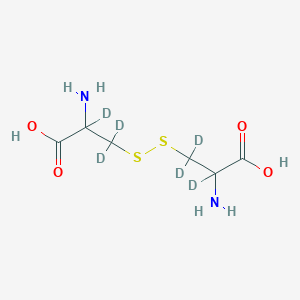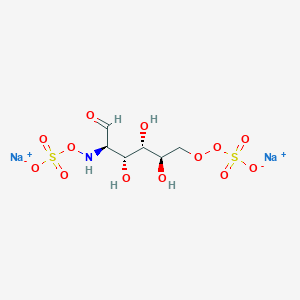![molecular formula C7H8N4S B1459346 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1408075-41-1](/img/structure/B1459346.png)
4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Descripción general
Descripción
4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C7H8N4S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They have been closely linked to tumor proliferation and survival, making them an effective target for cancer treatment .
Mode of Action
This compound interacts with its protein kinase targets by inhibiting their function . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects several biochemical pathways. These pathways are responsible for controlling cell growth and metabolism. The disruption of these pathways leads to downstream effects that can include the suppression of tumor growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein kinase activity. This inhibition disrupts normal cell signaling pathways, leading to changes in cell growth and metabolism. These changes can result in the suppression of tumor growth and survival .
Propiedades
IUPAC Name |
4-methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-5-3-8-11-6(5)10-7(9-4)12-2/h3H,1-2H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIOFTUVEJZTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=NC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)


![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)

![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)

![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)
![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)

